Sonogashira Cross‑Coupling Yields with TMS‑Protected vs. Terminal Alkynes
In Pd/Cu‑catalysed Sonogashira couplings with cyclopentadienyliron dicarbonyl iodide, 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one (as a representative TMS‑ethynylpyridine) delivers target σ‑alkynyl iron complexes in yields of 67–96%, whereas reactions employing the corresponding terminal ethynylpyridine (desilylated analog) produce the desired complexes in only 40–60% yield and generate significant dimerisation by‑products (23–37% yield of [Cp(CO)₂Fe]₂) [1].
| Evidence Dimension | Isolated yield of desired σ‑pyridylethynyl iron complex |
|---|---|
| Target Compound Data | 67–96% (with TBAF‑mediated in situ desilylation) |
| Comparator Or Baseline | Terminal ethynylpyridine (desilylated analog): 40–60% |
| Quantified Difference | Up to 56 percentage points higher yield with TMS‑protected substrate |
| Conditions | PdCl₂(NCMe)₂ (2 mol%), CuI (20 mol%), TBAF (1 M in THF), room temperature, 20 min or 60 °C, 30 min |
Why This Matters
Higher yield and reduced by‑product formation translate directly to lower purification costs and higher material throughput in multi‑step syntheses.
- [1] Verpekin, V. V., Semeikin, O. V., Vasiliev, A. D., Kondrasenko, A. A., Belousov, Y. A., & Ustynyuk, N. A. (2020). Catalyzed M–C coupling reactions in the synthesis of σ-(pyridylethynyl)dicarbonylcyclopentadienyliron complexes. RSC Advances, 10(29), 17014–17025. View Source
